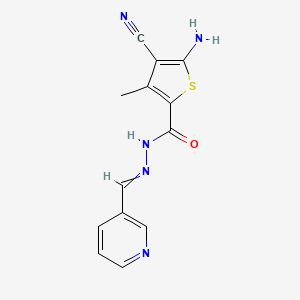
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as the amino, cyano, and carboxamide groups, makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide can be achieved through multi-step organic synthesis. One common method involves the following steps:
Formation of the thiophene ring: This can be done through the cyclization of appropriate precursors, such as cyanoacetic acid derivatives and sulfur-containing reagents.
Introduction of the amino group: This can be achieved through nucleophilic substitution reactions using amines.
Formation of the pyridin-3-ylmethylideneamino group: This involves the condensation of the amino group with pyridine-3-carbaldehyde under acidic or basic conditions.
Introduction of the cyano group: This can be done through the reaction of the intermediate compound with cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-4-cyano-3-methylthiophene-2-carboxamide: Lacks the pyridin-3-ylmethylideneamino group.
4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide: Lacks the amino group.
5-amino-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide: Lacks the cyano group.
Uniqueness
The presence of all three functional groups (amino, cyano, and pyridin-3-ylmethylideneamino) in 5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide makes it unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-10(5-14)12(15)20-11(8)13(19)18-17-7-9-3-2-4-16-6-9/h2-4,6-7H,15H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNBXGKXHXHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5703606.png)
![(2-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5703609.png)

![1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5703629.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
![N-(3-methylbutyl)-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B5703675.png)

![Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-](/img/structure/B5703687.png)
![[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine](/img/structure/B5703699.png)
![[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol](/img/structure/B5703700.png)
